molecular formula C7H15NO B13019335 2-Methoxyazepane

2-Methoxyazepane

Cat. No.: B13019335
M. Wt: 129.20 g/mol
InChI Key: OPCHETVWKZYSQW-UHFFFAOYSA-N
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Description

2-Methoxyazepane is an organic compound belonging to the azepane family, characterized by a seven-membered ring containing one nitrogen atom and a methoxy group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxy-1,6-diaminohexane with a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to promote cyclization, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyazepane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrogen atom in the azepane ring can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of this compound-1-carboxylic acid.

    Reduction: Formation of this compound-1-amine.

    Substitution: Formation of 2-chloroazepane or 2-bromoazepane.

Scientific Research Applications

2-Methoxyazepane has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyazepane involves its interaction with specific molecular targets and pathways. The methoxy group and the nitrogen atom in the azepane ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction with specific targets are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

2-Methoxyazepane can be compared with other similar compounds, such as:

    Azepane: Lacks the methoxy group, making it less versatile in chemical reactions.

    2-Methylazepane: Contains a methyl group instead of a methoxy group, leading to different reactivity and applications.

    2-Ethoxyazepane: Contains an ethoxy group, which affects its solubility and reactivity compared to this compound.

Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other azepane derivatives.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-methoxyazepane

InChI

InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3

InChI Key

OPCHETVWKZYSQW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCCN1

Origin of Product

United States

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